molecular formula C8H12O3 B14125004 (3-Methyloxiran-2-yl)methyl 2-methylprop-2-enoate CAS No. 68212-07-7

(3-Methyloxiran-2-yl)methyl 2-methylprop-2-enoate

Cat. No.: B14125004
CAS No.: 68212-07-7
M. Wt: 156.18 g/mol
InChI Key: UXDCSXDWLVYCQF-UHFFFAOYSA-N
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Description

(3-Methyloxiran-2-yl)methyl 2-methylprop-2-enoate is a chemical compound with the molecular formula C8H12O3. It is known for its unique structure, which includes an oxirane ring and a methylprop-2-enoate group. This compound is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methyloxiran-2-yl)methyl 2-methylprop-2-enoate typically involves the reaction of 3-methyloxirane with 2-methylprop-2-enoic acid. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the process. The reaction conditions include maintaining a specific temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors. The process is optimized for high yield and purity, often using advanced techniques such as continuous flow reactors and automated control systems to monitor and adjust reaction parameters.

Chemical Reactions Analysis

Types of Reactions

(3-Methyloxiran-2-yl)methyl 2-methylprop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into simpler molecules.

    Substitution: The oxirane ring can undergo substitution reactions, where one of the atoms in the ring is replaced by another atom or group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often require specific catalysts and solvents to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(3-Methyloxiran-2-yl)methyl 2-methylprop-2-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3-Methyloxiran-2-yl)methyl 2-methylprop-2-enoate involves its interaction with specific molecular targets. The oxirane ring is highly reactive, allowing it to form covalent bonds with nucleophiles. This reactivity is exploited in various chemical reactions, where the compound acts as an intermediate or catalyst.

Comparison with Similar Compounds

Similar Compounds

    (3-Methyloxiran-2-yl)methyl 2-methylprop-2-enoate: shares similarities with other oxirane-containing compounds, such as ethylene oxide and propylene oxide.

    Methyl methacrylate: is another related compound, used in the production of polymers and resins.

Uniqueness

The uniqueness of this compound lies in its specific structure, which combines an oxirane ring with a methylprop-2-enoate group. This combination imparts unique reactivity and properties, making it valuable in various chemical and industrial applications.

Properties

CAS No.

68212-07-7

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

(3-methyloxiran-2-yl)methyl 2-methylprop-2-enoate

InChI

InChI=1S/C8H12O3/c1-5(2)8(9)10-4-7-6(3)11-7/h6-7H,1,4H2,2-3H3

InChI Key

UXDCSXDWLVYCQF-UHFFFAOYSA-N

Canonical SMILES

CC1C(O1)COC(=O)C(=C)C

Origin of Product

United States

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